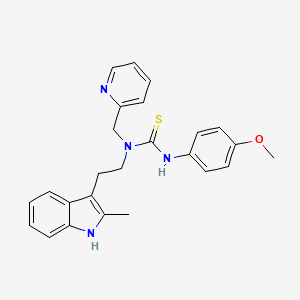

3-(4-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4OS/c1-18-22(23-8-3-4-9-24(23)27-18)14-16-29(17-20-7-5-6-15-26-20)25(31)28-19-10-12-21(30-2)13-11-19/h3-13,15,27H,14,16-17H2,1-2H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQMFNBAKFRRMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC=CC=N3)C(=S)NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea typically involves the reaction of a substituted aniline with an isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of such compounds often involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, and may include additional steps such as crystallization and recrystallization to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with various metal ions, which are of interest for catalysis and material science.

Biology

Biologically, thioureas are known for their antimicrobial and antifungal properties. This compound may be investigated for its potential use in developing new antibiotics or antifungal agents.

Medicine

In medicinal chemistry, thioureas are explored for their potential as anticancer agents. The compound may be tested for its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

Industry

Industrially, thioureas are used as intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals. This compound may have applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiourea Derivatives with Indole and Aromatic Substituents

Compound A : 1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea

- Structure : Lacks the pyridin-2-ylmethyl group and uses a fluorophenyl group instead of methoxyphenyl.

- Activity : Demonstrated anti-HIV-1 activity with an EC₅₀ of 5.45 µg/mL. Molecular docking revealed hydrogen bonding with Lys101 and π-π interactions with Trp229 and Tyr181 in HIV-1 reverse transcriptase .

- Comparison : The methoxy group in the target compound may improve solubility compared to the fluorine atom, while the pyridinylmethyl group could enhance binding affinity through additional polar interactions.

Compound B : 3-(4-Fluorophenyl)-1-(furan-2-ylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea

- Structure : Features a 5-methoxy-substituted indole and a furanmethyl group instead of pyridinylmethyl.

- Comparison : The furan group may reduce steric hindrance compared to pyridine, but the absence of a nitrogen heterocycle could limit metal coordination.

Non-Thiourea Indole Derivatives with Methoxyphenyl Groups

Compound C : Pravadoline (4-Methoxyphenyl-[2-methyl-1-(2-(4-morpholinyl)ethyl)indol-3-yl]methanone)

- Structure: Replaces thiourea with a methanone linker and includes a morpholine group.

- Activity: Originally developed as an analgesic, it acts as a cannabinoid receptor agonist .

- Comparison: The thiourea group in the target compound offers hydrogen-bonding flexibility absent in methanone-based structures.

Other Thiourea Derivatives with Complex Substituents

Compound D : 1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea

- Structure : Includes chiral centers, diphenylethyl, and naphthyl groups.

- Activity : Likely targets G-protein-coupled receptors (GPCRs) or ion channels due to its stereochemical complexity .

- Comparison : The target compound’s simpler substituents may prioritize selectivity for specific enzymes over broad receptor interactions.

Structural and Activity Comparison Table

Key Observations

Substituent Effects :

- Methoxy vs. Fluoro : Methoxy groups enhance solubility and electron donation, while fluorine improves metabolic stability.

- Pyridine vs. Furan : Pyridine’s nitrogen atom enables stronger polar interactions compared to furan’s oxygen.

Biological Implications :

- Thiourea derivatives with indole and aromatic groups show promise in antiviral and receptor-targeting applications.

- The target compound’s pyridinylmethyl group may confer unique binding modes compared to simpler analogs.

Design Considerations :

- Balancing steric bulk (e.g., pyridine vs. furan) and hydrogen-bonding capacity is critical for optimizing selectivity and potency.

Biological Activity

3-(4-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea, commonly referred to as a thiourea derivative, has garnered attention in the pharmaceutical field due to its diverse biological activities. This compound features a complex structure that includes a thiourea moiety, which is known for its ability to interact with various biological targets.

Chemical Structure

The chemical formula for this compound is C25H26N4OS, and it includes the following structural components:

- Methoxyphenyl group : Enhances lipophilicity and biological activity.

- Indole moiety : Known for its role in various pharmacological effects.

- Pyridinylmethyl group : Contributes to receptor binding and activity.

Biological Activities

The biological activities of thiourea derivatives, including the compound , are extensive. Key activities include:

1. Antibacterial Activity

Thiourea derivatives have shown significant antibacterial properties. For instance, studies indicate that modifications in the alkyl chain length can influence antibacterial efficacy. Compounds with longer chains generally exhibit enhanced activity against bacterial strains due to improved membrane penetration and interaction with bacterial cell walls .

2. Anticancer Activity

Research has demonstrated that thiourea derivatives can inhibit cancer cell proliferation. The compound's structure allows it to target specific molecular pathways involved in tumor growth and angiogenesis. For example, compounds derived from thiourea have shown IC50 values ranging from 3 to 20 µM against various cancer cell lines, indicating potent anticancer properties .

3. Antioxidant Activity

The antioxidant potential of thiourea derivatives is notable, with some exhibiting strong radical scavenging abilities. For instance, certain derivatives have shown IC50 values as low as 52 µg/mL in ABTS assays, highlighting their potential as protective agents against oxidative stress .

4. Anti-inflammatory Activity

Thiourea compounds have also been investigated for their anti-inflammatory effects. They can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases .

Case Studies

Several studies have specifically evaluated the biological activity of thiourea derivatives similar to the compound :

The mechanisms through which thiourea derivatives exert their biological effects include:

- Enzyme Inhibition : Thioureas can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Interaction : The structural features of these compounds allow them to bind effectively to various receptors, modulating signaling pathways.

- Radical Scavenging : The presence of functional groups capable of donating hydrogen atoms contributes to their antioxidant capabilities.

Q & A

Q. Q1. What are the recommended synthetic routes for 3-(4-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea, and how do reaction conditions influence yield?

Methodological Answer : The compound's thiourea core suggests synthesis via a thiocarbamoylation reaction. A plausible route involves:

Coupling 2-(2-methyl-1H-indol-3-yl)ethylamine with pyridin-2-ylmethyl isothiocyanate under inert conditions (N₂ atmosphere) to form the intermediate.

Subsequent reaction with 4-methoxyphenyl isocyanate or equivalent electrophiles to introduce the methoxyphenyl group.

Key factors affecting yield include:

- Temperature control : Excess heat may degrade indole or pyridine moieties .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may require rigorous drying to avoid hydrolysis .

- Catalyst use : Lewis acids (e.g., ZnCl₂) can accelerate thiourea formation but risk side reactions with indole NH groups .

Q. Q2. How can researchers verify the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer :

- NMR spectroscopy :

- X-ray crystallography : Single-crystal analysis resolves conformational flexibility (e.g., pyridylmethyl vs. indole ethyl orientation) and validates bond lengths (C–S: ~1.7 Å; N–C: ~1.3 Å) .

Advanced Research Questions

Q. Q3. What computational strategies are effective for predicting the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize hydrogen bonding between the thiourea moiety and conserved residues (e.g., hinge-region backbone NH) .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories. Pay attention to indole ring dynamics, which may influence hydrophobic interactions .

- QSAR modeling : Correlate substituent effects (e.g., methoxy position) with activity using descriptors like LogP and polar surface area .

Q. Q4. How can researchers resolve contradictions in solubility data reported for this thiourea derivative across different solvents?

Methodological Answer : Contradictions often arise from:

- Impurity profiles : Residual solvents (e.g., DMF) or unreacted intermediates alter measured solubility. Validate purity via HPLC (≥95%) before testing .

- Polymorphism : Crystalline vs. amorphous forms exhibit divergent solubility. Use DSC/TGA to identify polymorphic transitions .

- pH-dependent solubility : The pyridine nitrogen (pKa ~5.5) protonates in acidic media, enhancing aqueous solubility. Conduct experiments under controlled pH (e.g., phosphate buffers) .

Q. Q5. What experimental designs are optimal for assessing the compound’s stability under long-term storage conditions?

Methodological Answer :

- Forced degradation studies :

- Storage recommendations :

Q. Q6. How should researchers address discrepancies in biological activity data between in vitro and in vivo models?

Methodological Answer : Discrepancies may stem from:

- Metabolic instability : The indole group is prone to CYP450-mediated oxidation. Use liver microsomes to identify metabolites and modify the structure (e.g., introduce electron-withdrawing groups) .

- Plasma protein binding : Measure unbound fraction via equilibrium dialysis; high binding (≥90%) reduces in vivo efficacy .

- Formulation optimization : Nanoemulsions or cyclodextrin complexes improve bioavailability for hydrophobic thioureas .

Q. Q7. What are the best practices for integrating this compound into a structure-activity relationship (SAR) study targeting kinase inhibitors?

Methodological Answer :

- Scaffold modification :

- Assay design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.